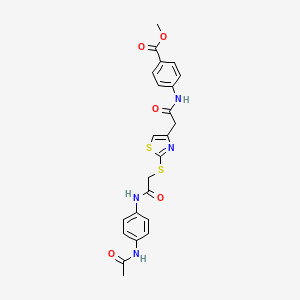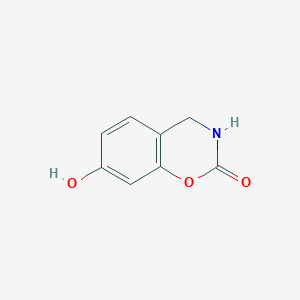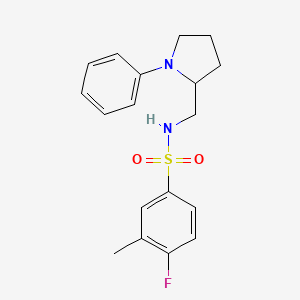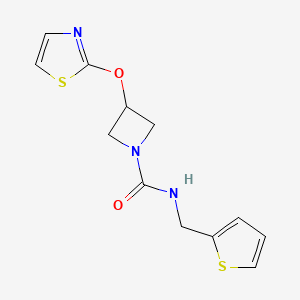![molecular formula C17H20N2 B2721680 3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine CAS No. 2241128-98-1](/img/structure/B2721680.png)
3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine” is a compound with the CAS Number: 2241128-98-1 . It has a molecular weight of 252.36 . The compound is in the form of an oil and is stored at room temperature .
Synthesis Analysis
Piperidine derivatives, such as “3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine” is 1S/C17H20N2/c1-2-9-17 (15-7-5-10-18-13-15)14 (6-1)12-16-8-3-4-11-19-16/h1-2,5-7,9-10,13,16,19H,3-4,8,11-12H2 .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine” is an oil-like substance stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Methods : Research highlights efficient synthesis routes for related compounds, such as the novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, emphasizing its importance in medicinal chemistry due to its rigid diamine structure. This method is valuable for producing large quantities, showcasing a practical approach to synthesizing complex molecules (R. Smaliy et al., 2011).
- Chemical Analysis : Spectroscopic properties of related compounds have been extensively studied, providing insights into their molecular structure and interactions. For instance, the investigation into the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid using various techniques sheds light on their electronic and structural characteristics (P. Devi et al., 2020).
Medicinal Chemistry Applications
- Antitumor and Antiviral Agents : Compounds with structures akin to 3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine have shown promise in antitumor and antiviral activities. For example, derivatives of 1-substituted pyrrolidin-2-one and pyrrolidine with adrenolytic activity demonstrated significant antiarrhythmic and antihypertensive effects, hinting at their potential in treating related conditions (Barbara Malawska et al., 2002).
- Cancer Treatment : The development of aurora kinase inhibitors that can potentially treat cancer by inhibiting Aurora A highlights the role of piperidine derivatives in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Material Science and Sensing Applications
- Sensor Development : A study on a 3,5-bisporphyrinylpyridine derivative as a fluorescent ratiometric probe for zinc ions presents an innovative application in sensing technologies. This compound exhibits significant changes in ground and excited state properties in the presence of metal ions, demonstrating its utility in developing colorimetric molecular devices for metal ion detection (Nuno M. M. Moura et al., 2014).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are being utilized in different therapeutic applications. The current review summarizes recent scientific literature on the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field and potential for future developments.
Eigenschaften
IUPAC Name |
3-[2-(piperidin-2-ylmethyl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-9-17(15-7-5-10-18-13-15)14(6-1)12-16-8-3-4-11-19-16/h1-2,5-7,9-10,13,16,19H,3-4,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSNHAXEYGNUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2721598.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)
![6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2721603.png)

![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)
![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(sec-butyl)propanamide](/img/structure/B2721608.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2721610.png)

![N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2721614.png)

![N-butyl-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2721616.png)
![3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721620.png)